Methyl 4-amino-2-bromo-5-fluorobenzoate
Overview
Description
Methyl 4-amino-2-bromo-5-fluorobenzoate is an organic compound with the molecular formula C8H7BrFNO2 It is a derivative of benzoic acid, where the carboxylic acid group is esterified with a methyl group, and the aromatic ring is substituted with amino, bromo, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-bromo-5-fluorobenzoate typically involves the esterification of 4-amino-2-bromo-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected, purified, and isolated.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-bromo-5-fluorobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles in the presence of suitable reagents.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution: Products include azido, cyano, or other substituted derivatives.
Oxidation: The major product is the nitro derivative.
Reduction: The major product is the corresponding amine.
Hydrolysis: The major product is 4-amino-2-bromo-5-fluorobenzoic acid.
Scientific Research Applications
Methyl 4-amino-2-bromo-5-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-bromo-5-fluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-2-bromo-5-chlorobenzoate
- Methyl 4-amino-2-bromo-5-iodobenzoate
- Methyl 4-amino-2-bromo-5-methylbenzoate
Uniqueness
Methyl 4-amino-2-bromo-5-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
methyl 4-amino-2-bromo-5-fluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJNUHFTKVVRPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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